3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid
Description
This compound is a highly substituted porphyrin derivative characterized by a 22H-porphyrin core. Key structural features include:
- Ethenyl and hydroxymethylidene groups at positions 7 and 17, contributing to conjugation and redox activity.
- A polyunsaturated tetradecatrienyl chain at position 12, likely influencing lipid solubility and membrane interactions.
- Methyl groups at positions 3, 8, and 13, providing steric bulk and affecting photochemical stability.
Properties
CAS No. |
25162-02-1 |
|---|---|
Molecular Formula |
C49H58N4O6 |
Molecular Weight |
799.0 g/mol |
IUPAC Name |
3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C49H58N4O6/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39/h9,13,15,17,23-27,46,50,54-55H,1,10-12,14,16,18-22H2,2-8H3,(H,56,57)(H,58,59)/b29-15+,30-17+,37-27-,39-25?,40-24?,41-23?,42-26? |
InChI Key |
GXWMRLPEBCSCFJ-IJMYHKOGSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(/C(=C/O)/C(=N4)C=C5C(=C(C(=N5)C=C1N2)C(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=CO)C(=N4)C=C5C(=C(C(=N5)C=C1N2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid involves multiple steps, starting with the preparation of the porphyrin core The porphyrin core is typically synthesized through the condensation of pyrrole and an aldehyde under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and final products using techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a large and complex structure conducive to interactions with various biological molecules.
Biological Applications
Photodynamic Therapy (PDT) : The porphyrin structure allows this compound to act as a photosensitizer in PDT, a treatment modality for cancer. Upon activation by light, it generates reactive oxygen species that can induce apoptosis in cancer cells.
Case Study : A study demonstrated that a related porphyrin derivative effectively targeted tumor cells in vitro, leading to significant cell death when exposed to light at specific wavelengths .
Material Science
Nanotechnology : The compound's ability to form stable complexes with metals makes it suitable for developing nanomaterials. These materials can be used in sensors or as catalysts.
Data Table: Metal Complexes Formed
| Metal Ion | Stability Constant | Application |
|---|---|---|
| Fe(II) | 10^6 | Catalysis |
| Zn(II) | 10^5 | Sensor Development |
| Cu(II) | 10^4 | Photovoltaic Cells |
Analytical Chemistry
The compound can be utilized as a chromophore in spectroscopic applications due to its strong absorbance properties in the visible spectrum. This property is beneficial for developing sensors for detecting biomolecules.
Case Study : Research indicated that porphyrins can be used to detect glucose levels through fluorescence changes upon binding .
Mechanism of Action
The mechanism of action of 3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as a photosensitizer, it can generate reactive oxygen species upon light activation, causing damage to cancer cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: The target compound’s stereochemistry (17Z, 4E, 8E) complicates synthesis, requiring advanced techniques like asymmetric catalysis. Similar issues are noted for Compound A’s dihydroporphyrin core .
- Toxicity Data: No direct toxicity studies are available for the target compound. However, manganese-containing porphyrins (referenced in TRI data) show variable toxicity depending on substituents .
Biological Activity
The compound 3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid is a complex porphyrin derivative with potential biological activities. This article reviews its biological properties based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a porphyrin core with multiple substituents that enhance its biological activity. The presence of carboxyethyl and hydroxymethylidene groups suggests potential interactions with biological targets such as enzymes and receptors.
Antioxidant Activity
Porphyrins are known for their antioxidant properties. The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in various biological systems. Research indicates that porphyrin derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Antimicrobial Activity
Preliminary studies suggest that this porphyrin derivative exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains and fungi. The mechanism is believed to involve the disruption of microbial membranes and interference with metabolic processes.
Anticancer Properties
There is growing interest in the anticancer potential of porphyrins. This compound may induce apoptosis in cancer cells through photodynamic therapy (PDT). PDT utilizes light activation to produce reactive oxygen species (ROS) that selectively kill cancer cells while sparing normal tissues.
The biological activity of 3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl...] can be attributed to several mechanisms:
- Free Radical Scavenging : The porphyrin structure allows for efficient electron transfer, enabling it to neutralize free radicals.
- Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into lipid membranes, leading to increased permeability and cell lysis in microbial cells.
- Photodynamic Effects : Upon light activation, the compound generates singlet oxygen and other reactive species that can induce cell death in tumor cells.
Study 1: Antioxidant Effects
A study published in Journal of Photochemistry and Photobiology evaluated the antioxidant capacity of various porphyrin derivatives, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, highlighting its potential as an antioxidant agent.
Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this porphyrin derivative demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans. The study noted that the compound's effectiveness was enhanced under light exposure.
Study 3: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results showed that light activation led to a decrease in cell viability by over 70%, indicating strong potential for photodynamic therapy applications.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
